molecular formula C9H5BrFN B3027693 6-Bromo-3-fluoroquinoline CAS No. 1355583-13-9

6-Bromo-3-fluoroquinoline

Cat. No. B3027693
CAS RN: 1355583-13-9
M. Wt: 226.04
InChI Key: INAKIXQUXLAVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN. It has a molecular weight of 226.05 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-fluoroquinoline is 1S/C9H5BrFN/c10-7-1-2-9-6 (3-7)4-8 (11)5-12-9/h1-5H . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromo-3-fluoroquinoline were not found in the available resources, it’s known that fluoroquinolines, a class of compounds to which 6-Bromo-3-fluoroquinoline belongs, can undergo a variety of reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical And Chemical Properties Analysis

6-Bromo-3-fluoroquinoline is a solid substance that is stored in a dry room at normal temperature . It has a molecular weight of 226.05 .

Scientific Research Applications

Synthesis and Functionalization

  • Metalation/Functionalization : 2-Bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids through halogen/metal permutation and deprotonation processes. These conversions enable the introduction of functional groups at specific sites, demonstrating the compound's utility in complex chemical syntheses (Ondi, Volle, & Schlosser, 2005).

Biological Activities

  • Anticancer Agents : Various quinoline derivatives, including 6-Bromo-5-nitroquinoline, have been tested for their anticancer properties. Specific derivatives showed significant antiproliferative activity against cancer cell lines, highlighting the potential of 6-Bromo-3-fluoroquinoline derivatives in cancer drug development (Kul Köprülü et al., 2018).

Antibacterial and Antifungal Applications

  • Antimicrobial Potency : Novel quinoline derivatives, including those related to 6-Bromo-3-fluoroquinoline, have been synthesized and shown to exhibit substantial antimicrobial activity against various bacterial and fungal strains. This points to their potential use in treating infectious diseases (Desai, Rajpara, & Joshi, 2012).

Synthesis Optimization and Novel Derivatives

  • Telescoping Process in Synthesis : The telescoping process has been used to optimize the synthesis of key intermediates in drug discovery, including those involving 6-Bromo-3-fluoroquinoline derivatives. This approach has led to increased yields and purity, demonstrating the compound's significance in the pharmaceutical industry (Nishimura & Saitoh, 2016).

Safety and Hazards

6-Bromo-3-fluoroquinoline is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 6-Bromo-3-fluoroquinoline were not found in the available resources, it’s worth noting that research in the field of fluoroquinolones is ongoing, with a focus on enhancing their antibacterial properties and exploring their potential applications .

properties

IUPAC Name

6-bromo-3-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAKIXQUXLAVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735545
Record name 6-Bromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355583-13-9
Record name 6-Bromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-fluoroquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-fluoroquinoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-fluoroquinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-fluoroquinoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-fluoroquinoline
Reactant of Route 6
6-Bromo-3-fluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.